2-(Aminomethyl)-7-methylnaphthalene
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Overview
Description
2-(Aminomethyl)-7-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an aminomethyl group at the 2-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-methylnaphthalene typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce a methyl group at the 7-position.
Aminomethylation: The methylated naphthalene is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as ammonia) are used to introduce the aminomethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-7-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(Aminomethyl)-7-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-7-methylnaphthalene involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the methyl group at the 7-position.
7-Methylnaphthalene: Lacks the aminomethyl group at the 2-position.
2-Methylnaphthalene: Lacks both the aminomethyl and methyl groups.
Uniqueness
2-(Aminomethyl)-7-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties
Biological Activity
2-(Aminomethyl)-7-methylnaphthalene is an organic compound characterized by an amino group and a methyl group attached to a naphthalene ring. This compound has garnered attention due to its significant biological activity, particularly in relation to its interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This article explores the biological activity of this compound, highlighting its cytotoxic effects, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C_{12}H_{13}N. Its structure features a naphthalene backbone with a methylene bridge connecting the amino group. The presence of functional groups such as the amino group enhances its reactivity and biological activity.
Interaction with Cytochrome P450 Enzymes
Research indicates that this compound exhibits significant interactions with cytochrome P450 enzymes. These enzymes are essential for the metabolism of various drugs and xenobiotics. The compound's metabolism can lead to the formation of reactive intermediates that may contribute to its biological effects, including potential cytotoxicity at high concentrations.
Cytotoxicity Studies
Cytotoxicity studies have demonstrated that this compound can induce cell death in various cell lines. The mechanism of cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death. For instance, studies involving methylnaphthalenes have shown that exposure can lead to necrosis in bronchiolar epithelial cells in animal models .
Table 1: Summary of Cytotoxic Effects
Concentration (mg/kg) | Observed Effects | Reference |
---|---|---|
100 | Initial signs of pulmonary epithelial injury | Griffin et al. |
400 | Extensive exfoliation of airway cells | Griffin et al. |
426 | Flattening and vacuolation of ciliated cells | Rasmussen et al. |
Metabolic Pathways
The metabolic pathways of this compound involve various biotransformation processes mediated by cytochrome P450 enzymes. These pathways can generate metabolites that may possess distinct biological activities. Understanding these metabolic routes is crucial for assessing both the therapeutic potential and safety profile of the compound .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential implications for this compound.
Potential Applications
Given its biological activity, this compound holds promise for various applications:
- Medicinal Chemistry : Its interactions with cytochrome P450 enzymes suggest potential roles in drug development or as a scaffold for synthesizing novel therapeutics.
- Environmental Toxicology : Understanding its toxicity profile can aid in assessing risks associated with environmental exposure to similar compounds.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(7-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8,13H2,1H3 |
InChI Key |
VLALEVUSHNGZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)CN |
Origin of Product |
United States |
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